2'-O-methylcytidine 5'-monophosphate

Description

Definition and Structural Context as a Modified Ribonucleotide

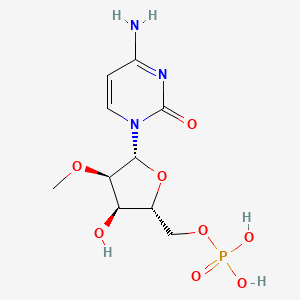

2'-O-methylcytidine 5'-monophosphate (pCm) is a chemically modified ribonucleotide, a fundamental component of RNA. nih.govgenesilico.pl Structurally, it is a derivative of cytidine (B196190) 5'-monophosphate (CMP) where a methyl group is attached to the 2'-hydroxyl group of the ribose sugar moiety. nih.govebi.ac.uk This modification, known as 2'-O-methylation (Nm), is one of the most common post-transcriptional modifications found in the RNA world. wikipedia.orgnih.gov The addition of this methyl group alters the chemical properties of the nucleotide, imparting increased resistance to enzymatic and alkaline hydrolysis, which enhances the stability of the RNA molecule. cd-genomics.com The 2'-O-methyl group also influences the ribose's conformation, favoring the C3'-endo pucker, which stabilizes the A-form helical structure of RNA. nih.gov

From a chemical standpoint, this compound is classified as a pyrimidine (B1678525) ribonucleoside 5'-monophosphate. nih.gov Its molecular formula is C₁₀H₁₆N₃O₈P. nih.gov This seemingly minor structural alteration has significant functional consequences for the RNA molecules in which it is found. nih.gov

| Property | Value | Source |

|---|---|---|

| Full Name | O2'-methylcytidine-5'-monophosphate | genesilico.pl |

| Abbreviation | pCm | genesilico.pl |

| Molecular Formula | C₁₀H₁₄N₃O₈P | genesilico.pl |

| Parent Nucleotide | Cytidine 5'-monophosphate (CMP) | nih.gov |

| Modification | Methyl group at the 2'-hydroxyl of the ribose | nih.gov |

Natural Occurrence in Diverse RNA Species

2'-O-methylation, and by extension the presence of 2'-O-methylcytidine, is a widespread modification found across various classes of RNA in virtually all forms of life. nih.govwikipedia.org This modification is not randomly distributed but occurs at specific, highly conserved positions within RNA molecules, suggesting precise and functionally important roles. nih.gov The enzymes responsible for this modification are known as 2'-O-methyltransferases. wikipedia.org

| RNA Type | Location of 2'-O-Methylcytidine | Associated Function | Source |

|---|---|---|---|

| tRNA | Anticodon loop (positions 32 and 34) | Codon recognition, translational fidelity, tRNA stability | nih.govnih.gov |

| rRNA | Functionally important regions (e.g., peptidyl transferase center) | Ribosome assembly, structural stability, translational accuracy | nih.govnih.gov |

| mRNA | 5' cap structure (Cap 1 and Cap 2) | mRNA stability, translation efficiency, immune evasion | nih.govbiorxiv.org |

| snRNA | Functionally important regions | Spliceosome assembly and function | oup.comembopress.org |

In eukaryotes, messenger RNA molecules possess a 5' cap structure that is crucial for their processing, export from the nucleus, and translation. takarabio.com This cap can be modified by 2'-O-methylation. The initial cap structure, termed "cap 0," can be methylated on the first transcribed nucleotide to form a "cap 1" structure. biorxiv.org If the first nucleotide is cytidine, this would result in a 2'-O-methylcytidine at this position. Further methylation of the second nucleotide leads to a "cap 2" structure. nih.gov This 2'-O-methylation of the cap is a critical feature that protects the mRNA from degradation by certain decapping enzymes like DXO, thereby increasing its stability. nih.gov It also plays a role in enhancing translation efficiency and helps the cell distinguish its own mRNA from foreign RNA, which is a key aspect of the innate immune response. nih.govbiorxiv.org

2'-O-methylation is also a characteristic modification in various small non-coding RNAs. nih.gov Small nuclear RNAs (snRNAs), which are core components of the spliceosome, contain numerous 2'-O-methylated nucleotides, including 2'-O-methylcytidine. oup.comembopress.org These modifications are often clustered in functionally significant domains and are essential for the proper assembly and function of the spliceosome in pre-mRNA splicing. oup.comembopress.org For example, the human U5 spliceosomal snRNA is known to be 2'-O-methylated at cytidine 45, a modification directed by the U85 small nucleolar RNA. embopress.org Additionally, other small RNAs like microRNAs (miRNAs) and Piwi-interacting RNAs (piRNAs) can also be 2'-O-methylated, which can affect their stability and function in gene silencing pathways. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

27014-37-5 |

|---|---|

Molecular Formula |

C10H16N3O8P |

Molecular Weight |

337.22 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H16N3O8P/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

USRXKJOTSNCJMA-ZOQUXTDFSA-N |

SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |

sequence |

N |

Synonyms |

poly(2'-methylcytidilate) poly(2'-O-methylcytidylic acid) poly(rCm) |

Origin of Product |

United States |

Biological Roles and Functional Significance of 2 O Methylation in Rna

Contributions to RNA Stability and Integrity

The presence of a 2'-O-methyl group significantly enhances the stability and integrity of RNA molecules. cd-genomics.comnumberanalytics.com This modification acts as a protective shield, safeguarding the RNA from enzymatic degradation and thereby extending its functional lifetime within the cell. wikipedia.orgnumberanalytics.com

A primary mechanism by which 2'-O-methylation confers stability is by providing protection against cleavage by ribonucleases (RNases). cd-genomics.comnumberanalytics.com The 2'-hydroxyl group in an unmodified RNA is susceptible to nucleophilic attack, which can lead to the hydrolysis of the phosphodiester backbone. cd-genomics.com The addition of a methyl group to this position sterically hinders the access of RNases to the RNA backbone, reducing its susceptibility to degradation. mdpi.comcd-genomics.com

Research has demonstrated that 2'-O-methylated RNA is resistant to various ribonucleases. nih.govcd-genomics.com For instance, this modification protects RNA from degradation by enzymes like RNase T1 and T2. cd-genomics.com Furthermore, studies on the DXO protein, an enzyme involved in RNA quality control, have shown that it can degrade incompletely capped RNAs but spares those that have a 2'-O-methylated cap structure. plos.org The presence of the 2'-O-methylation on the cap drastically reduces the affinity of DXO for the RNA. plos.org This protective effect is not limited to the 5' cap; an internal 2'-O-methylated nucleotide can also halt the progression of exonucleases like RNase R. plos.orgnih.gov

By protecting RNA from degradation, 2'-O-methylation directly influences the lifespan of RNA molecules in the cellular environment. wikipedia.orgnih.gov Increased stability translates to a longer half-life, allowing the RNA to persist and perform its function for an extended period. researchgate.net This is particularly crucial for stable non-coding RNAs like rRNA and snRNA, which are integral components of large ribonucleoprotein complexes such as the ribosome and the spliceosome. nih.govwikipedia.org The longevity of these molecules is essential for their function. wikipedia.org Recent studies have also suggested that internal 2'-O-methylation on mRNA can promote its stability, potentially by being linked to shortened 3'-untranslated regions (3'-UTRs), which contributes to a longer mRNA half-life. researchgate.net The ability of 2'-O-methylation to increase the abundance and lifetime of RNA molecules underscores its importance in regulating gene expression and other cellular processes. nih.gov

Modulation of RNA Folding and Conformation

The furanose ring of the ribose sugar in RNA is not planar and exists in a dynamic equilibrium between two major conformations, known as C2'-endo and C3'-endo. researchgate.net This conformational preference is referred to as the sugar pucker. The 2'-O-methylation of a nucleotide, such as in 2'-O-methylcytidine 5'-monophosphate, introduces a steric bias that favors the C3'-endo conformation. nih.govmdpi.comoup.com This bias is due to steric repulsion between the 2'-O-methyl group, the 3'-phosphate, and the 2-carbonyl group of pyrimidines when the sugar is in the C2'-endo conformation. nih.govoup.com

The stabilization of the C3'-endo pucker is energetically favorable and pre-organizes the RNA backbone for forming an A-form helix, which is the canonical structure of RNA duplexes. nih.govresearchgate.net This pre-organization reduces the entropic penalty of duplex formation. nih.gov The energetic contribution of 2'-O-methylation to this conformational bias has been quantified in various studies.

| Effect of 2'-O-Methylation | Energetic Contribution (kcal/mol) | Reference |

|---|---|---|

| Bias towards C3'-endo in pyrimidine (B1678525) nucleosides (Um and Cm) | 0.1–0.6 | nih.govoup.com |

| Stabilization of RNA helices (per Nm) | ~0.2 | nih.govwikipedia.orgnih.gov |

The influence of 2'-O-methylation on the sugar pucker and helical stability allows it to modulate the landscape of RNA secondary structures. nih.govnih.gov By favoring conformations where the modified nucleotide is in a paired, helical context, 2'-O-methylation can increase the population and lifetime of alternative, less abundant RNA structures. nih.govoup.com

A notable example is the study of the HIV-1 transactivation response (TAR) element. nih.govnih.gov Using NMR spectroscopy, researchers demonstrated that introducing 2'-O-methyl modifications into the TAR RNA preferentially stabilized alternative secondary structures. nih.gov These "excited states," which are transient and low-populated in the unmodified RNA, became significantly more abundant and longer-lived upon methylation. nih.govnih.gov

| Modification State | Increase in Abundance of Excited State | Increase in Lifetime of Excited State | Reference |

|---|---|---|---|

| With 2'-O-methylation | Up to 10-fold | Up to 10-fold | nih.govnih.gov |

This ability to remodel the conformational ensemble of an RNA molecule suggests that 2'-O-methylation can act as a molecular switch to regulate RNA function, for instance, by promoting conformational transitions required for the activity of spliceosomal snRNAs. nih.govoup.com

The conformational dynamics of RNA are also heavily influenced by the presence of divalent cations, such as magnesium ions (Mg²⁺), which are crucial for neutralizing the negative charge of the phosphate (B84403) backbone and stabilizing tertiary structures. nih.govgatech.edu The effects of 2'-O-methylation on RNA conformation can be dependent on the concentration of these ions. nih.govnih.gov

In the case of the HIV-1 TAR RNA, the stabilizing effect of 2'-O-methylation on an alternative "excited state" conformation was found to be dependent on the presence of Mg²⁺. nih.govresearchgate.net The introduction of 2'-O-methyl groups in the presence of Mg²⁺ led to a more significant increase in the abundance of the alternative structure compared to in the absence of Mg²⁺. researchgate.net This suggests a cooperative or synergistic interplay between 2'-O-methylation and divalent cations in shaping the conformational landscape of RNA. nih.gov It is hypothesized that the modification may disrupt favorable Mg²⁺ interactions in the ground state, thereby further stabilizing an alternative helical conformation. researchgate.net

Regulation of RNA-Protein Interactions and Recognition Specificity

These structural alterations are critical in mediating RNA-protein interactions. The methyl group can act as a specific recognition element for certain RNA-binding proteins, known as "readers," or it can inhibit protein binding through steric hindrance or by altering hydrogen bonding patterns. nih.govnih.gov For example, Piwi family proteins show a preference for binding RNAs with a 3' terminal 2'-O-methylation. nih.gov Conversely, the modification can prevent interactions, thereby protecting the RNA from nuclease degradation and increasing its cellular half-life. nih.govnumberanalytics.com

Specifically for 2'-O-methylcytidine, research indicates that this modification enhances the base-pairing interactions relative to the canonical cytidine (B196190) nucleoside. nih.gov This increased stability can fine-tune the local RNA structure, which in turn dictates the specificity of protein binding. By altering the RNA's shape and accessibility, 2'-O-methylation serves as a critical regulatory layer, ensuring that proteins interact with their RNA targets with high precision.

Role in Host-Pathogen Interactions and Viral Evasion Mechanisms

The modification of RNA with 2'-O-methylation is a central battlefield in the ongoing evolutionary arms race between hosts and viruses. This chemical mark is a key component of the host's system for distinguishing its own RNA from foreign RNA, a process vital for launching an effective immune response.

Mimicry of Host mRNA Modifications by Viruses

Eukaryotic cells label their own messenger RNA (mRNA) with specific modifications, including a 7-methylguanosine (B147621) cap and 2'-O-methylation on the first and sometimes second nucleotide. nih.gov These modifications act as a molecular signature for "self," preventing the activation of the host's innate immune system. nih.gov Many viruses, particularly those that replicate in the cytoplasm without access to the host's nuclear capping machinery, have evolved to mimic this strategy. nih.gov

Viruses such as coronaviruses, flaviviruses, and poxviruses encode their own 2'-O-methyltransferase (MTase) enzymes. nih.govmdpi.com These viral enzymes catalyze the 2'-O-methylation of the 5' cap of viral RNA, effectively camouflaging it as host mRNA. mdpi.com This molecular mimicry is a crucial immune evasion tactic, allowing the virus to proceed with replication and translation without triggering antiviral sensors. nih.gov Other viruses, like influenza, employ a "cap-snatching" strategy, stealing the modified caps (B75204) from host mRNAs to attach to their own transcripts. nih.gov

Antagonistic Effects on Pattern Recognition Receptor (PRR) Activation

The innate immune system relies on a suite of Pattern Recognition Receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as foreign RNA. nih.gov Key PRRs involved in antiviral defense include Toll-like receptors (TLRs), RIG-I-like receptors (RLRs) such as RIG-I and Mda5, and interferon-induced proteins with tetratricopeptide repeats (IFITs). nih.govnih.gov

The presence of 2'-O-methylation on viral RNA serves to antagonize the activation of these receptors. For example, mutant coronaviruses lacking 2'-O-methyltransferase activity are potent inducers of the type I interferon response in a manner dependent on the sensor Mda5. nih.gov Similarly, viral RNA lacking 2'-O-methylation is specifically recognized and inhibited by IFIT proteins, which are key components of the interferon-induced antiviral state. nih.govresearchgate.net By methylating their RNA, viruses can evade recognition by Mda5 and circumvent the restrictive actions of IFITs, thereby disabling a significant portion of the host's early antiviral defenses. nih.gov

Modulation of Toll-like Receptor 7 (TLR7) Signaling

Toll-like Receptor 7 (TLR7) is an endosomal PRR that specializes in recognizing single-stranded viral RNA, triggering a potent antiviral response that includes the production of type I interferons. nih.govtum.de The 2'-O-methylation status of RNA is a critical determinant of TLR7 activation. Research has shown that 2'-O-methylated RNA can act as a competitive antagonist of TLR7. nih.gov Mechanistically, 2'-O-methylated RNA binds to TLR7 with a higher affinity than its unmodified counterparts but fails to induce the necessary conformational changes for downstream signaling. nih.govresearchgate.net This effectively blocks stimulatory, unmodified RNA from accessing and activating the receptor.

However, the specific nucleotide that is methylated matters significantly. While 2'-O-methylation of guanosine (B1672433) (Gm) is a potent inhibitor of TLR7 activation, studies have revealed that this is not necessarily true for cytidine. nih.govnih.gov One systematic analysis demonstrated that replacing the inhibitory 2'-O-methylated guanosine with any other 2'-O-methylated nucleotide—adenosine (B11128), or uridine (B1682114)—retained the inhibitory effect on TLR7. nih.govresearchgate.net In stark contrast, the presence of a 2'-O-methylated cytidine (Cm) at the same position failed to inhibit TLR7 activation. nih.govresearchgate.net This suggests that while 2'-O-methylation is a general mechanism for immune evasion, the specific context of the nucleobase determines the precise outcome of the interaction with TLR7, with 2'-O-methylcytidine being a notable exception to the rule of antagonism.

Data Tables

Table 1: Effect of 2'-O-Methylation on Pattern Recognition Receptor (PRR) Activity

| Pattern Recognition Receptor (PRR) | Effect of 2'-O-Methylation on RNA Ligand | Outcome |

| Mda5 | Inhibits recognition of viral RNA | Evasion of type I interferon induction. nih.gov |

| IFIT Proteins | Prevents binding and restriction | Evasion of translational inhibition. nih.govresearchgate.net |

| TLR7 | Acts as a competitive antagonist (for Gm, Am, Um) | Inhibition of signaling by stimulatory RNA. nih.govnih.gov |

| TLR7 | No significant antagonism (for Cm) | Allows for potential receptor activation. nih.govresearchgate.net |

| TLR8 | Can convert a dual TLR7/8 agonist to a TLR8-specific agonist | Differential modulation of immune response. tum.de |

Molecular Mechanisms and Structural Implications of 2 O Methylcytidine 5 Monophosphate in Nucleic Acids

Impact on Hydrogen Bonding Networks within RNA

The substitution of the 2'-hydroxyl (OH) group with a 2'-O-methyl (OMe) group fundamentally alters the hydrogen bonding capacity at that position. The original 2'-OH group can act as a hydrogen bond donor and acceptor, contributing to the hydration spine in the minor groove and forming intricate networks with solvent molecules and other parts of the RNA. The 2'-O-methyl group, lacking a hydroxyl proton, can only function as a hydrogen bond acceptor.

While the 2'-O-methyl group does not directly participate in the Watson-Crick hydrogen bonds that define base pairing, its influence on the sugar's conformation and local electrostatic environment indirectly stabilizes these networks. nih.gov Research on protonated cytidine (B196190) base pairs, which are key to i-motif structures, has shown that 2'-O-methylation enhances base-pairing interactions compared to canonical RNA and DNA cytidine nucleosides. nih.gov This suggests that the modification can be well-tolerated and even stabilizing within specific structural contexts. nih.gov

Influence on Electrostatic Properties of Modified RNA

Modifications at the 2'-position of the ribose moiety are known to have a significant impact on the electronic properties of nucleic acids. nih.gov The introduction of a 2'-O-methyl group replaces a polar hydroxyl group with a less polar, more hydrophobic methoxy (B1213986) group. This change alters the local electrostatic environment of the RNA backbone.

Key electrostatic and steric influences include:

Solvent Interactions: The change in polarity affects the hydration pattern around the nucleotide. Molecular dynamics simulations show that 2'-O-methylation can reinforce interactions with water molecules in the minor groove, altering the solvent structure. researchgate.net

Protein Binding: The altered electrostatic and steric profile can reduce non-specific binding to cellular proteins. For instance, phosphorothioate (B77711) oligonucleotides that also contain 2'-O-methyl modifications show a significantly reduced binding affinity for proteins like Replication Protein A (RPA), which can decrease non-specific cellular effects. nih.gov

Conformational Changes Induced by 2'-O-Methylation at the Ribose Moiety

One of the most significant structural consequences of 2'-O-methylation is its strong influence on the conformational equilibrium of the ribose sugar. The ribose in a nucleotide is not planar and typically exists in an equilibrium between two primary puckered conformations: C2'-endo and C3'-endo.

The 2'-O-methyl group sterically disfavors the C2'-endo conformation due to repulsion between the methyl group, the 3'-phosphate, and the 2-carbonyl group of the pyrimidine (B1678525) base. nih.gov Consequently, the modification biases the sugar pucker equilibrium decisively toward the C3'-endo conformation. mdpi.comnih.govnih.govresearchgate.net The C3'-endo pucker is the signature conformation for nucleotides within a standard A-form RNA helix. nih.govvanderbilt.edu

This conformational locking has several important implications:

Structural Pre-organization: By favoring the C3'-endo pucker, the modification "pre-organizes" the nucleotide into the ideal conformation for forming a stable A-type duplex, thereby reducing the entropic penalty of duplex formation. vanderbilt.edunih.gov

Increased Thermal Stability: The stabilization of the C3'-endo conformation contributes directly to the increased thermal stability of RNA duplexes. Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol. wikipedia.orgnih.gov

| Feature | Unmodified Ribonucleotide | 2'-O-Methylated Ribonucleotide | Structural Implication |

|---|---|---|---|

| Preferred Sugar Pucker | Equilibrium between C2'-endo and C3'-endo | Strongly favors C3'-endo mdpi.comnih.govresearchgate.net | Promotes A-form helical geometry |

| Backbone Flexibility | Higher | Lower (restricted rotation) mdpi.com | Stabilizes duplex structure |

Relative Glycosidic Bond Stabilities of 2'-O-Methylated Nucleosides

The N-glycosidic bond, which links the nucleobase to the ribose sugar, is a critical linkage for the integrity of nucleic acids. While generally stable, its cleavage is a key step in many biological processes, including DNA repair.

Studies comparing RNA and DNA have shown that the presence of the 2'-hydroxyl group in RNA inherently stabilizes the glycosidic bond against hydrolysis, with reaction barriers for deglycosylation being significantly higher for RNA nucleosides than for their DNA counterparts. acs.org

The effect of methylating this stabilizing 2'-OH group has been investigated. While direct kinetic data for 2'-O-methylcytidine is not prominently featured in the reviewed literature, studies on related methylated nucleosides provide strong correlative evidence. Foundational research on various methylguanosines demonstrated that methylation generally increases the apparent stability of the N-glycosidic bond when probed by mass spectrometry techniques. nih.govnsf.gov This trend suggests that the addition of the 2'-O-methyl group likely enhances the stability of the glycosidic bond, building upon the inherent stability already conferred by the oxygen at the 2' position. This modification helps protect the RNA strand from spontaneous or enzymatic cleavage, contributing to the molecule's longevity. wikipedia.orgnih.gov

| Modification Property | Finding | Reference |

|---|---|---|

| Duplex Stabilization per Nm | ~0.2 kcal/mol | wikipedia.orgnih.gov |

| Sugar Pucker Bias (C3'-endo) | 0.1–0.6 kcal/mol | nih.gov |

| Glycosidic Bond vs. DNA | More stable | acs.org |

| Glycosidic Bond vs. Unmodified RNA | General trend suggests increased stability | nih.govnsf.gov |

Biosynthesis and Enzymatic Pathways of 2 O Methylation

Cellular Phosphorylation Pathways of 2'-O-Methylcytidine

For 2'-O-methylcytidine to be utilized by the cell, for instance as a building block for RNA synthesis by polymerases, it must first be converted into its 5'-triphosphate form. This conversion is a sequential process catalyzed by a series of cellular kinases.

The first and often rate-limiting step in the activation of 2'-O-methylcytidine is its phosphorylation to 2'-O-methylcytidine 5'-monophosphate. This reaction is carried out by nucleoside kinases, which are part of the nucleotide salvage pathway. While enzymes like deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK1) can phosphorylate various nucleoside analogs, their efficiency with 2'-O-modified nucleosides can be limited. ashpublications.orgoup.com Studies on nucleoside analogs indicate that the formation of the monophosphate is a critical barrier for their incorporation into cellular nucleic acids. oup.com Human uridine-cytidine kinases (UCK), particularly UCK2, are also known to phosphorylate cytidine (B196190) and its analogs, playing a role in this initial activation step. nih.gov However, modifications at the 2' position can significantly affect the substrate affinity for these kinases. For example, some 2'-C-methyl-modified cytidine analogs are poor substrates for UCK-1. researchgate.net

Once this compound (2'-O-Me-CMP) is formed, it undergoes two further phosphorylation events. The first of these is the conversion of the monophosphate to 2'-O-methylcytidine 5'-diphosphate (2'-O-Me-CDP), a reaction catalyzed by UMP/CMP kinase (CMPK). medchemexpress.comebi.ac.uk Human cells contain at least two isoforms of this enzyme, the cytosolic CMPK1 and the mitochondrial CMPK2. ebi.ac.uknih.govnih.gov These enzymes utilize ATP as a phosphate (B84403) donor to phosphorylate UMP, CMP, and their analogs. medchemexpress.comebi.ac.uk

The final step is the phosphorylation of 2'-O-Me-CDP to 2'-O-methylcytidine 5'-triphosphate (2'-O-Me-CTP). This reaction is catalyzed by nucleoside diphosphate (B83284) kinases (NDPKs). wikipedia.org NDPKs are generally non-specific concerning the base of the nucleoside diphosphate, and they facilitate the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like 2'-O-Me-CDP). numberanalytics.comresearchgate.net This final triphosphate form is the active molecule that can be recognized and incorporated into RNA strands by RNA polymerases.

Table 1: Key Enzymes in the Phosphorylation of 2'-O-Methylcytidine

| Step | Enzyme Class | Specific Enzymes (Human) | Substrate | Product |

|---|---|---|---|---|

| Initial Phosphorylation | Nucleoside Kinase | Deoxycytidine Kinase (dCK), Uridine-Cytidine Kinase (UCK1, UCK2) | 2'-O-methylcytidine | This compound (2'-O-Me-CMP) |

| Second Phosphorylation | Nucleoside Monophosphate (NMP) Kinase | UMP/CMP Kinase 1 (CMPK1), UMP/CMP Kinase 2 (CMPK2) | 2'-O-Me-CMP | 2'-O-methylcytidine 5'-diphosphate (2'-O-Me-CDP) |

| Third Phosphorylation | Nucleoside Diphosphate (NDP) Kinase | Nucleoside-Diphosphate Kinase (NDPK, NME/NM23 family) | 2'-O-Me-CDP | 2'-O-methylcytidine 5'-triphosphate (2'-O-Me-CTP) |

Identification and Characterization of 2'-O-Methyltransferases

The addition of a methyl group to the 2'-hydroxyl of a ribose sugar within an RNA molecule is a post-transcriptional modification. This reaction is performed by a large family of enzymes called 2'-O-methyltransferases (MTases). wikipedia.org These enzymes are found in all domains of life and modify various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). genesilico.plnih.gov

2'-O-methyltransferases exhibit remarkable substrate specificity, ensuring that methylation occurs at precise locations within target RNA molecules. This specificity can be achieved through two main mechanisms:

Standalone Enzymes: Some MTases recognize specific RNA sequences or structural motifs directly. For instance, the human cap methyltransferases CMTr1 and CMTr2 are responsible for methylating the 5' cap structure of mRNA. nih.govnumberanalytics.com CMTr1 specifically methylates the first transcribed nucleotide, while CMTr2 methylates the second. nih.govnumberanalytics.com Their specificity is directed towards the unique m7G-capped structure at the 5' end of the RNA.

Guide RNA-Directed Enzymes: A major mechanism for site-specific 2'-O-methylation, particularly in rRNA and snRNA, involves box C/D small nucleolar ribonucleoproteins (snoRNPs). ebi.ac.ukgenesilico.plnih.gov These complexes consist of a core set of proteins, including the catalytic enzyme fibrillarin (FBL), and a box C/D snoRNA that acts as a guide. researchgate.netebi.ac.ukgenesilico.pl The snoRNA contains an "antisense" sequence, typically 10-21 nucleotides long, that base-pairs with the target RNA. nih.gov This positions the catalytic site of fibrillarin to methylate a specific nucleotide on the target RNA, which is invariably located five nucleotides upstream from the D or D' box sequence within the snoRNA. genesilico.pl

Studies have shown that the RNA structure is a critical factor influencing the specificity of nucleolar 2'-O-methyltransferases. numberanalytics.com The archaeal TrmJ methyltransferase, for example, can only methylate the ribose of a cytidine at position 32 of tRNA, demonstrating high specificity for both the nucleotide and its position.

The catalytic reaction for 2'-O-methylation involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the 2'-hydroxyl group of a ribose sugar in an RNA substrate. nih.govnih.gov This process results in the formation of the 2'-O-methylated nucleotide and S-adenosyl-L-homocysteine (SAH), a byproduct that can act as an inhibitor to the enzyme.

The chemical mechanism is believed to be a direct SN2 (bimolecular nucleophilic substitution) reaction. medchemexpress.com In this mechanism, the oxygen of the 2'-hydroxyl group acts as a nucleophile, attacking the electrophilic methyl group of SAM. This leads to a transition state where the oxygen, the methyl carbon, and the sulfur atom of SAM are aligned, followed by the transfer of the methyl group to the oxygen and the release of SAH. medchemexpress.com While it was once debated whether the reaction required the prior deprotonation of the 2'-hydroxyl to form a more potent nucleophile (a 2'-oxyanion), evidence suggests that some methyltransferases, like the vaccinia virus VP39, function by precisely orienting the 2'-hydroxyl group for an in-line attack on the methyl group of SAM, rather than by activating it through deprotonation.

Table 2: Major Human 2'-O-Methyltransferases and Their Characteristics

| Enzyme | Target RNA | Specificity Mechanism | Target Nucleotide Position |

|---|---|---|---|

| Fibrillarin (FBL) | rRNA, snRNA | Box C/D snoRNA-guided | Site-specific, determined by guide RNA |

| CMTr1 | mRNA | Recognizes m7G cap structure | First transcribed nucleotide (Cap1) |

| CMTr2 | mRNA, some snRNAs | Recognizes m7G cap structure | Second transcribed nucleotide (Cap2) |

Pathways of this compound Turnover and Metabolism

The cellular concentration of this compound is regulated by a balance between its synthesis (anabolism) and its degradation (catabolism). The turnover pathways are essential for recycling nucleotide components and removing excess or potentially toxic modified molecules.

The primary route for the catabolism of a nucleotide monophosphate like 2'-O-Me-CMP begins with its dephosphorylation to the corresponding nucleoside, 2'-O-methylcytidine. This reaction is catalyzed by cellular phosphatases, including ecto-5'-nucleotidases, which can act on extracellular and intracellular mononucleotides. ashpublications.org Once dephosphorylated, the resulting 2'-O-methylcytidine can either be re-phosphorylated to re-enter the anabolic pathway or be further broken down.

The degradation of the nucleoside itself can proceed through various routes. One known metabolic pathway for cytidine and its analogs is deamination, catalyzed by cytidine deaminase, which would convert 2'-O-methylcytidine to 2'-O-methyluridine. This new nucleoside could then be further metabolized. Indeed, studies have shown that 2'-O-methylcytidine can undergo extensive metabolism, yielding species consistent with the formation of UTP and CTP, suggesting a complex series of deamination, deglycosylation, and re-synthesis steps. medchemexpress.com

Furthermore, the degradation of mature RNA molecules that contain 2'-O-methylated cytidine serves as a source for the intracellular pool of 2'-O-Me-CMP. Cellular ribonucleases break down RNA into its constituent mononucleotides. The presence of the 2'-O-methyl group, however, confers significant resistance to degradation by many nucleases, which can influence the half-life of the RNA and the rate at which modified mononucleotides are released. nih.govnumberanalytics.com These released monophosphates can then be either recycled via re-phosphorylation or enter catabolic pathways.

Table 3: Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 2'-O-methylcytidine | 2'-O-Me-C |

| This compound | 2'-O-Me-CMP |

| 2'-O-methylcytidine 5'-diphosphate | 2'-O-Me-CDP |

| 2'-O-methylcytidine 5'-triphosphate | 2'-O-Me-CTP |

| S-adenosyl-L-methionine | SAM |

| S-adenosyl-L-homocysteine | SAH |

| Deoxycytidine kinase | dCK |

| Thymidine kinase 1 | TK1 |

| Uridine-cytidine kinase | UCK |

| UMP/CMP kinase 1 | CMPK1 |

| UMP/CMP kinase 2 | CMPK2 |

| Nucleoside diphosphate kinase | NDPK |

| 2'-O-methyltransferase | MTase |

| Fibrillarin | FBL |

| Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 | CMTr1 |

| Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 2 | CMTr2 |

| Ribosomal RNA | rRNA |

| Transfer RNA | tRNA |

| Small nuclear RNA | snRNA |

| Small nucleolar RNA | snoRNA |

| Small nucleolar ribonucleoprotein | snoRNP |

Enzymatic Deamination Processes Involving 2'-O-Methylcytidine

Enzymatic deamination is a critical metabolic process that converts cytidine and its derivatives to uridine (B1682114) derivatives through the removal of an amine group. researchgate.net This reaction is primarily catalyzed by enzymes from the cytidine deaminase (CDA) family, which are part of the larger zinc-dependent deaminase superfamily. nih.govnih.gov These enzymes play a key role in the pyrimidine (B1678525) salvage pathway. escholarship.org

While CDAs primarily act on cytidine and 2'-deoxycytidine, their activity on modified nucleosides has also been investigated. nih.govescholarship.org The substrate specificity of these enzymes can be influenced by modifications on the ribose sugar. A study analyzing a panel of 42 CDAs found that modifications at the 2'-O-position of the ribose, such as in 2'-O-methylcytidine, were moderately accepted as substrates by only a few of the tested enzymes. nih.gov This suggests that while the 2'-O-methyl group does not completely prevent deamination, it significantly reduces the efficiency of the reaction for most cytidine deaminases, indicating that 2'-O-methylcytidine is a poor substrate for these enzymes. nih.gov

Other related deaminase enzymes, such as adenosine (B11128) deaminases that act on tRNA (ADATs), are also part of this superfamily and are known to edit RNA by converting adenosine to inosine. nih.govbutler.edugenecards.org The broader family of activation-induced cytidine deaminase/apolipoprotein B mRNA editing enzymes (AID/APOBEC) also catalyzes C-to-U deamination in both RNA and DNA. researchgate.netnih.gov

Formation of Oxidative Metabolites of Related Cytidine Modifications in RNA

In addition to deamination, cytidine modifications in RNA are subject to oxidative metabolism. A prominent example is the oxidation of 5-methylcytidine (B43896) (m5C), a modification found in various RNA types, including mRNA, tRNA, and rRNA. nih.govresearchgate.net The Ten-eleven translocation (TET) family of enzymes, which are Fe(II)- and 2-oxoglutarate-dependent dioxygenases, are known to oxidize 5-methylcytosine (B146107) in DNA. nih.govfrontiersin.org These enzymes have also been found to catalyze the oxidation of m5C in RNA to produce 5-hydroxymethylcytidine (B44077) (hm5C). nih.govacs.orgresearchgate.net This process can continue, further oxidizing hm5C to 5-formylcytidine (B110004) (f5C). nih.govresearchgate.net

Research into the stability and metabolism of hm5C in human cells led to the discovery of a second oxidative metabolite of m5C in RNA: 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm). nih.govacs.org This finding directly links 2'-O-methylation with the oxidative pathways of cytidine modifications. The formation of hm5Cm represents the oxidation of a cytidine that is methylated at both the C5 position of the base and the 2'-O position of the sugar. nih.govacs.org

Interestingly, while the initial oxidation of m5C to hm5C can be mediated by TET enzymes, the formation of hm5Cm appears to be independent of TET activity. nih.govacs.org Studies using mouse embryonic stem cells with mutations in all three TET enzymes showed that while hm5C levels decreased, hm5Cm levels were not dependent on TET enzymes. acs.org Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/HRMS) has revealed varying levels of these modified nucleosides across different organisms and tissues, suggesting that the oxidation of C5-methylated cytidines is a widespread process in eukaryotes. nih.govacs.org

Table 1: Abundance of Oxidative Cytidine Modifications in RNA from Various Organisms This table presents quantitative data on the abundance of 5-methylcytidine (m5C), 5-hydroxymethylcytidine (hm5C), 5-methyl-2'-O-methylcytidine (m5Cm), and 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm) in total RNA, measured in parts per million (ppm).

| Organism/Tissue | m5C (ppm) | hm5C (ppm) | m5Cm (ppm) | hm5Cm (ppm) | Source |

| HEK293T Cells | 1300 | 0.8 | 1.1 | 1.1 | nih.gov |

| Murine Brain | 1400 | 1.3 | 1.3 | 1.3 | nih.gov |

| Drosophila melanogaster | 1300 | 0.4 | 1.5 | 3.2 | nih.gov |

| Caenorhabditis elegans | 150 | 0.1 | 110 | 30 | nih.govacs.org |

Cellular Processes and Regulatory Networks Involving 2 O Methylated Rna

Contribution to Ribosomal RNA (rRNA) Function and Ribosome Biogenesis

Ribosomal RNA (rRNA) is heavily adorned with 2'-O-methylations, which are crucial for the proper assembly and function of ribosomes, the cellular machinery for protein synthesis. nih.govnih.gov In humans, there are over 100 such modification sites, highlighting their significance. wikipedia.org These methylations, often guided by small nucleolar RNAs (snoRNAs), are essential for the correct production of ribosomes and for ensuring the accuracy of protein translation. nih.govresearchgate.net

The primary roles of 2'-O-methylation in rRNA include:

Ribosome Biogenesis : 2'-O-methylations are considered early and essential steps in the creation of ribosomes. nih.govnih.gov While some methylation sites are indispensable for the production of viable ribosomes, recent studies have shown that others might be more flexible, suggesting a mechanism for creating a diverse population of ribosomes. nih.gov This heterogeneity allows for the fine-tuning of ribosome function. biorxiv.org

Regulation of Translation : By affecting the structure and dynamics of the ribosome, rRNA 2'-O-methylation can regulate the process of translation. nih.govresearchgate.net Alterations in methylation patterns, referred to as hypo-methylation, can lead to defects in translational fidelity, such as frameshifting and incorrect start codon selection. researchgate.net These modifications influence the ribosome's conformational states and its interactions with translation factors. nih.govresearchgate.net

| Research Finding | Organism/System | Implication for rRNA Function | Reference |

| Hypo-methylation of rRNA affects ribosome dynamics and factor binding. | Yeast | Leads to translational defects and errors. | researchgate.net |

| 2'-O-methylation stabilizes rRNA folds in key functional regions. | Eukaryotes | Ensures proper ribosome structure and function. | mdpi.com |

| Not all rRNA 2'-O-methylation sites are essential for ribosome production. | Yeast | Suggests a mechanism for ribosome heterogeneity and functional fine-tuning. | nih.gov |

| 2'-O-methylation patterns can be altered to confer decoding specificity. | Saccharomyces cerevisiae | Provides a layer of translational control. | biorxiv.org |

Significance in Transfer RNA (tRNA) Maturation and Functional Fidelity

Transfer RNA (tRNA) molecules are also subject to extensive modification, and 2'-O-methylation plays a vital role in their maturation and function. nih.govnumberanalytics.com These modifications, particularly in the anticodon loop, are critical for ensuring the correct pairing between the tRNA and the messenger RNA (mRNA) codon during translation. acs.orgnih.gov

Key aspects of 2'-O-methylation in tRNA include:

Anticodon Loop Modification : In eukaryotes, 2'-O-methylation at positions 32 and 34 of the tRNA's anticodon loop is crucial for proper translation. acs.org For example, the modification of cytidine (B196190) at the "wobble" position (the first nucleotide of the anticodon) can influence which codons the tRNA can recognize. nih.gov

Ensuring Translational Fidelity : Modifications within the anticodon loop, such as 2'-O-methylcytidine (Cm), are important for accurate decoding of the genetic code. acs.orgnumberanalytics.com Defects in these modifications are associated with human disorders, such as non-syndromic X-linked intellectual disability, underscoring their importance for proper gene expression. acs.org

Structural Stability : Similar to its role in rRNA, 2'-O-methylation contributes to the structural integrity of tRNA. nih.govoup.com This stability is important for the tRNA's lifecycle, from its maturation to its participation in protein synthesis.

A specific modified nucleoside, 2'-O-methyl-5-formylcytidine (f5Cm), has been identified at the wobble position of certain mammalian tRNAs, where it is thought to expand decoding capabilities. nih.govresearchgate.net Another related compound, 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm), has also been discovered in tRNA, potentially playing a role in stabilizing the tRNA molecule itself and its interactions with other RNAs. researchgate.netnih.gov

Role in Messenger RNA (mRNA) Cap Structures and Translational Regulation

In higher eukaryotes, the 5' end of an mRNA molecule has a protective "cap" structure that is essential for its stability, export from the nucleus, and translation. mdpi.comnih.govnih.gov This cap can be further modified by 2'-O-methylation.

The basic cap structure, called "cap 0," consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA. nih.gov This can be modified to:

Cap 1 : When the first nucleotide is 2'-O-methylated. mdpi.comnih.gov

Cap 2 : When the first and second nucleotides are 2'-O-methylated. mdpi.com

This cap methylation is critical for:

mRNA Stability : The 2'-O-methylation of the cap structure protects the mRNA from being degraded by certain enzymes, such as the decapping exoribonuclease DXO. nih.govnih.gov This modification essentially signals that the cap is complete and the mRNA is ready, preventing its destruction. nih.govnih.gov

Translational Regulation : The methylation status of the cap can influence how efficiently a protein is produced. researchgate.netbiorxiv.org

Self vs. Non-self Recognition : Cap 1 methylation is a key marker that allows the cell's innate immune system to distinguish its own mRNA from foreign RNA, such as that from a virus. nih.govbiorxiv.orgwikipedia.org The absence of this modification on an RNA molecule can trigger an immune response. biorxiv.org

The effect of 2'-O-methylation on the efficiency of translation is complex and can be context-dependent. numberanalytics.comnih.gov Research has shown that methylation of the cap structure can either enhance or inhibit protein production.

Positive Impact : In some cellular contexts, the presence of a cap 1 structure can boost the level of protein production compared to a cap 0 structure. researchgate.netbiorxiv.org

Negative Impact : Conversely, 2'-O-methylation of the second transcribed nucleotide can significantly decrease translation in a cell-specific manner. nih.govresearchgate.net

Mechanism of Disruption : When 2'-O-methylation occurs within the coding sequence of an mRNA, it can severely impair the decoding process. nih.gov Studies have shown that this modification sterically interferes with the ribosome's ability to monitor the codon-anticodon pairing, leading to the rejection of the correct tRNA and a slowdown in protein synthesis. nih.gov

| Modification Location | Effect on Translation | Cellular Context/Mechanism | Reference |

| First nucleotide of mRNA cap (Cap 1) | Can boost protein production | Cell-type dependent enhancement | researchgate.netbiorxiv.org |

| Second nucleotide of mRNA cap (Cap 2) | Can strongly decrease translation | Cell-type specific inhibition | nih.govresearchgate.net |

| Internal mRNA coding region | Impairs decoding efficiency | Sterically disrupts tRNA selection and ribosome function | nih.gov |

Broader Implications in Cellular Homeostasis and Stress Response

Beyond its specific roles in RNA processing, 2'-O-methylation has broader implications for maintaining cellular balance (homeostasis) and responding to stress. nih.gov The patterns of these modifications are not static but can change in response to environmental cues. nih.gov

Innate Immune Response : As mentioned, the 2'-O-methylated cap 1 structure is a critical determinant for distinguishing "self" from "non-self" RNA, preventing the activation of the innate immune system by the cell's own transcripts. oup.comwikipedia.orgbiorxiv.org

Stress-Induced Regulation : Cellular stress, such as hypoxia (low oxygen) or viral infection, can lead to changes in the levels of 2'-O-methylation on both rRNA and tRNA. nih.govoup.comresearchgate.net For instance, some bacterial tRNAs increase their 2'-O-methylation levels under stress, which may help them evade the host's immune system. oup.comresearchgate.net In human cells, rRNA methylation patterns can be altered during hypoxic stress. nih.gov

Regulation of Non-coding RNAs : Recent research shows that 2'-O-methylation can also regulate the stability and function of long non-coding RNAs (lncRNAs) involved in stress responses. For example, the lncRNA GAS5 is stabilized by a snoRNA-guided 2'-O-methylation in response to cellular stress. nih.gov This points to a feedforward regulatory loop where the modification machinery itself is part of the stress response. nih.gov

The dynamic nature of 2'-O-methylation suggests it is a key mechanism for cells to adapt their protein synthesis capacity and regulate gene expression in response to changing internal and external conditions. biorxiv.orgnih.gov

Advanced Research Methodologies and Analytical Approaches for 2 O Methylcytidine 5 Monophosphate

Chemical and Chemo-Enzymatic Synthesis Strategies

The synthesis of oligonucleotides containing 2'-O-methylcytidine relies on robust chemical and enzymatic strategies. These methods enable the precise placement of the modified nucleotide into RNA sequences, facilitating research into its structural and functional consequences.

The cornerstone of synthetic oligonucleotide production is solid-phase phosphoramidite (B1245037) chemistry. This method allows for the stepwise assembly of an oligonucleotide sequence in the 3'- to 5'-direction on a solid support, such as controlled pore glass (CPG). For the incorporation of 2'-O-methylcytidine, a specialized 2'-O-methylcytidine phosphoramidite monomer is required.

The synthesis of this monomer involves several key steps. Initially, the 2'-hydroxyl group of a cytidine (B196190) precursor is selectively methylated. nih.gov To ensure correct coupling during oligonucleotide synthesis, other reactive groups on the nucleoside must be protected. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the start of each coupling cycle. huarenscience.com The exocyclic amino group of cytidine is commonly protected with an acetyl (Ac) or benzoyl (Bz) group. glenresearch.combiosynth.com Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite moiety. nih.govhuarenscience.com

The resulting protected 2'-O-methylcytidine phosphoramidite is then used in an automated DNA/RNA synthesizer. Each synthesis cycle consists of four main reactions:

Deblocking: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleotide.

Coupling: Activation of the incoming phosphoramidite by a catalyst like tetrazole, followed by its reaction with the free 5'-hydroxyl group to form a phosphite (B83602) triester linkage.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. glenresearch.com

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphotriester using an oxidizing agent. researchgate.net

This cycle is repeated until the desired oligonucleotide sequence is assembled. Deprotection, which removes the protecting groups from the bases and the phosphate (B84403) backbone, and cleavage from the solid support yield the final 2'-O-methylated oligonucleotide. glenresearch.com The use of "UltraMild" protecting groups, such as phenoxyacetyl (Pac) for adenosine (B11128) and acetyl (Ac) for cytidine, is recommended when sensitive molecules are attached to the oligonucleotide. glenresearch.com

| Position | Protecting Group | Purpose | Reference |

|---|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Protects the 5'-OH during phosphitylation and is removed to allow for chain elongation. | huarenscience.com |

| N4-Amino | Acetyl (Ac) or Benzoyl (Bz) | Prevents side reactions at the exocyclic amine during synthesis. | glenresearch.combiosynth.com |

| 3'-Phosphite | 2-Cyanoethyl (CE) | Protects the phosphate group during synthesis; removed during final deprotection. | glenresearch.com |

Enzymatic methods provide an alternative to chemical synthesis for incorporating modified nucleotides into RNA. This approach typically involves using an RNA polymerase and the corresponding nucleotide triphosphate, in this case, 2'-O-methylcytidine 5'-triphosphate (2'-OMe-CTP).

However, natural polymerases, such as T7 RNA polymerase, generally incorporate nucleotides with modifications at the 2'-hydroxyl position inefficiently. acs.org The 2'-O-methyl group can create a steric hindrance that impedes the enzyme's catalytic activity. nih.gov Research has shown that 2'-O-methylcytidine can act as an inhibitor of RNA-dependent RNA polymerase (NS5B), competing with the natural substrate. medchemexpress.com

To overcome this limitation, researchers have engineered polymerase variants with enhanced capabilities. Through methods like directed evolution, T7 RNA polymerase variants have been developed that can more efficiently and processively incorporate 2'-O-methylated nucleotides, including 2'-OMe-CTP, into full-length RNA transcripts. acs.org These engineered enzymes are crucial for the enzymatic synthesis of RNA molecules that are fully or segmentally modified with 2'-O-methyl groups, which confers increased stability against nuclease degradation. biosyn.comnih.gov The enzymatic incorporation is guided by a DNA template, ensuring the modified nucleotide is placed at the correct position within the sequence. numberanalytics.commdpi.com

| Enzyme | Activity with 2'-OMe-NTPs | Key Finding | Reference |

|---|---|---|---|

| Wild-Type T7 RNA Polymerase | Inefficient incorporation | The 2'-O-methyl group causes steric hindrance, reducing catalytic efficiency. | acs.org |

| Engineered T7 RNA Polymerase Variants | Efficient and processive incorporation | Directed evolution has produced variants capable of synthesizing fully 2'-O-methylated RNA. | acs.org |

| HCV NS5B RNA Polymerase | Inhibition | 2'-O-methylcytidine acts as a competitive inhibitor of the polymerase. | medchemexpress.com |

| Poly-U Polymerase | Successful incorporation at 3' end | Demonstrated for 2'OMeU, suggesting a potential method for 3'-end modification with 2'OMe-NTPs. | nih.gov |

Information regarding the specific preparation and stability analysis of 2'-O-methylcytidine 5'-phosphoramidate derivatives was not available in the provided search results. While the synthesis of related phosphoramidite monomers for oligonucleotide synthesis is well-documented, specific literature detailing the synthesis and stability of the 5'-phosphoramidate form of 2'-O-methylcytidine could not be retrieved.

Spectroscopic and Structural Biology Techniques

A suite of powerful analytical techniques is employed to confirm the identity, structure, and quantity of 2'-O-methylcytidine within biological and synthetic samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of nucleosides. For 2'-O-methylcytidine, NMR studies have revealed that the 2'-O-methyl group significantly influences the conformation of the ribose sugar ring. tandfonline.comnih.gov

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the sensitive detection and accurate quantification of modified nucleosides like 2'-O-methylcytidine 5'-monophosphate. nih.gov

For characterization, RNA samples are first enzymatically hydrolyzed into their constituent nucleosides. nih.gov These nucleosides are then separated by reverse-phase liquid chromatography and introduced into the mass spectrometer. nih.gov In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the mass of 2'-O-methylcytidine is selected and fragmented through collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule; a key fragmentation event is the cleavage of the N-glycosidic bond, which produces a protonated nucleobase ion. nih.gov This allows for unambiguous identification.

For quantification, a stable isotope-dilution method is often employed. nih.gov In this approach, a known quantity of an isotopically labeled internal standard (e.g., containing ¹³C or ¹⁵N) of 2'-O-methylcytidine is added to the sample. The sample is then hydrolyzed and analyzed by LC-MS/MS. By comparing the signal intensity of the naturally occurring analyte to that of the heavy-isotope-labeled standard, a precise and accurate quantification can be achieved. nih.govresearchgate.net This method has been used to determine the levels of 2'-O-methylcytidine in total RNA and mRNA from various mammalian cells and tissues, revealing tissue-specific distribution patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further enhancing the confidence in identification and differentiation from other isobaric modifications. researchgate.netacs.org

| Parameter | Description | Technique | Reference |

|---|---|---|---|

| Precursor Ion (m/z) | Mass-to-charge ratio of the protonated molecule [M+H]⁺. For 2'-O-methylcytidine, this is approximately 258.1. | MS, MS/MS | nih.gov |

| Product Ion (m/z) | Mass-to-charge ratio of fragment ions. A major product ion corresponds to the protonated cytosine base. | MS/MS | nih.gov |

| Chromatography | Reverse-phase C18 columns are commonly used to separate nucleosides before MS analysis. | LC-MS/MS | nih.govplos.org |

| Quantification Method | Stable isotope-dilution using a heavy-labeled internal standard. | LC-MS/MS | nih.gov |

| Ionization Mode | Positive electrospray ionization (ESI) typically provides good sensitivity for nucleosides. | LC-MS | nih.govplos.org |

Chromatographic Methods for Separation and Detection

Chromatographic techniques are fundamental for the initial separation and detection of 2'-O-methylated nucleosides and nucleotides from complex biological mixtures. These methods provide the foundation for more detailed structural and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleosides, including their modified forms like 2'-O-methylcytidine. The method's effectiveness relies on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For separating structurally similar nucleosides, reversed-phase columns, such as C18 or specialized carbon-based columns, are frequently used. nih.gov

A typical HPLC method involves using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve compounds with varying polarities. For instance, a gradient system might involve an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. Detection is commonly achieved using UV absorbance, as nucleosides have characteristic absorption spectra, typically monitored at around 260 nm. The successful separation of a mixture of nucleosides, including 2'-O-methylcytidine, has been demonstrated using a porous graphitic carbon column, which offers unique selectivity for these polar compounds.

Table 1: Example HPLC Conditions for Nucleoside Analysis

| Parameter | Condition |

|---|---|

| Column | Supel™ Carbon LC, 10 cm x 2.1 mm I.D., 2.7 µm |

| Mobile Phase A | 5 mM Ammonium formate, pH 5.3 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 40 minutes |

| Flow Rate | 0.25 mL/min |

| Temperature | 55 °C |

| Detection | UV at 260 nm |

This table summarizes typical experimental conditions for separating a test mix of nucleosides, including 2'-O-methylcytidine, via HPLC.

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for both the separation of modified nucleotides and their unambiguous identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov LC-MS/MS methods have been developed for the simultaneous and accurate quantification of various methylated ribonucleosides, including 2'-O-methylcytidine (Cm), from RNA isolated from mammalian cells and tissues. nih.govnih.gov

The LC-MS/MS approach typically involves the enzymatic digestion of total RNA into single nucleosides, which are then separated by liquid chromatography before being introduced into the mass spectrometer. nih.gov A stable isotope-dilution method is often employed for accurate quantification, where known amounts of heavy isotope-labeled internal standards (e.g., 2′-O-methyl-¹³C₅-cytidine) are added to the sample. nih.gov This allows for precise measurement by comparing the signal intensity of the endogenous analyte to its labeled counterpart. nih.gov This technique is sensitive enough to measure modifications in small amounts of starting material, such as 5 ng of total RNA. nih.gov

Table 2: LC-MS/MS Parameters for 2'-O-methylcytidine Quantification

| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (nmol/L) |

|---|---|---|---|

| 2'-O-methylcytidine | 5.91 | 258.1 -> 126.1 | <0.05 |

Data from a study quantifying multiple nucleosides and nucleotides, demonstrating the high sensitivity of LC-MS/MS for detecting 2'-O-methylcytidine. nih.gov

Next-Generation Sequencing Approaches for RNA Modification Mapping

A key method for identifying 2'-O-methylated sites is Reverse Transcription at Low dNTP concentrations followed by PCR (RTL-P). nih.govoup.comoup.com This technique exploits the observation that reverse transcriptase enzymes tend to pause or stop immediately before a 2'-O-methylated nucleotide when the concentration of deoxynucleoside triphosphates (dNTPs) is limited. springernature.comnih.govnih.gov

The RTL-P procedure involves two main steps. First, a site-specific primer extension is performed using a reverse transcriptase under low dNTP conditions (e.g., 0.5–4 μM). oup.com This generates truncated cDNA products at the sites of modification. nih.gov Second, a semi-quantitative PCR amplification is carried out using primers that flank the suspected modification site. nih.govoup.com When a 2'-O-methylation site is present, the reverse transcriptase stalls, leading to fewer full-length cDNA molecules that can be amplified by PCR. nih.gov By comparing the amount of PCR product generated from low-dNTP and high-dNTP reverse transcription reactions, one can infer the presence of the modification. oup.com This method is highly sensitive and does not require radiolabeled or fluorescent primers, making it a powerful tool for mapping modifications in diverse and low-abundance RNAs like mRNAs and piRNAs. nih.govoup.com

Other NGS-based methods like RiboMethSeq rely on the principle that phosphodiester bonds adjacent to 2'-O-methylated residues are resistant to alkaline hydrolysis. ulb.ac.be By sequencing the resulting RNA fragments, the modified sites appear as gaps in the sequencing reads, allowing for their systematic mapping across the transcriptome. ulb.ac.be

Beyond simple detection, NGS methods can provide quantitative or semi-quantitative information about the fraction of RNA molecules that are methylated at a specific site, a measure known as stoichiometry. In the RTL-P method, the relative abundance of a 2'-O-methylation can be estimated by comparing the PCR product yield between a control sample (e.g., from cells where a methyltransferase has been knocked out) and the test sample under low dNTP conditions. nih.gov

More advanced methods, such as Nm-VAQ (Nm Validation and Absolute Quantification), have been developed for precise, site-specific quantification. biorxiv.org Nm-VAQ uses a chimera probe of RNA/DNA to direct RNase H cleavage. Since RNase H activity is inhibited by 2'-O-methylation, the extent of cleavage is inversely proportional to the modification ratio. biorxiv.org By using quantitative real-time PCR (qRT-PCR) to measure the amount of uncleaved RNA, this method can accurately determine the modification ratio and even the absolute copy number of methylated RNA molecules. biorxiv.org Such quantitative approaches have revealed that many 2'-O-methylation sites in mRNA are only partially methylated, with ratios often ranging from 1% to 30%, suggesting a dynamic regulatory role. nih.gov

In Vitro and In Vivo Model Systems for Functional Studies

To understand the biological consequences of 2'-O-methylation at specific sites, researchers utilize various in vitro and in vivo model systems. These models allow for the manipulation of the cellular machinery responsible for RNA methylation to observe the resulting functional effects.

In vitro translation systems are used to directly assess the impact of a 2'-O-methylation site on protein synthesis. By comparing the translation efficiency of a synthetic mRNA containing the modification to an identical but unmodified mRNA, researchers can determine if the modification enhances or inhibits translation. duke.edu Studies have shown that the presence of internal 2'-O-methylation within an mRNA's coding sequence can inhibit its translation. nih.govduke.edu

In vivo models , such as cultured human cell lines (e.g., HEK293, HCT116) or model organisms like mice, are essential for studying the physiological role of 2'-O-methylation. ulb.ac.beduke.edu A common strategy is to use genetic tools like CRISPR-Cas9 to knock out or knock down the expression of key methyltransferase enzymes, such as Fibrillarin (FBL), or specific guide snoRNAs that direct the methylation of target RNAs. duke.eduresearchgate.net By depleting these components, researchers can study the consequences of losing specific 2'-O-methylation marks. For example, such studies have demonstrated that snoRNA-guided 2'-O-methylation of specific mRNAs can regulate gene expression by altering both mRNA abundance and translation efficiency, thereby impacting protein levels and cellular function in a living organism. duke.eduresearchgate.net These models have been crucial in linking dynamic changes in rRNA 2'-O-methylation patterns to cell fate decisions during development and neurogenesis. biorxiv.org

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2'-O-methylcytidine | 2'-O-Me-C, Cm |

| This compound | 2'-O-Me-CMP |

| Acetonitrile | - |

| Ammonium formate | - |

| Cytidine | C |

| Fibrillarin | FBL |

Use of RNA Elements in Biophysical Studies

The 2'-O-methylation of ribonucleosides, including the formation of 2'-O-methylcytidine, is a widespread post-transcriptional modification in various RNA species. This modification plays a significant role in modulating RNA structure and function. Biophysical studies leveraging specific RNA elements have been instrumental in elucidating the structural consequences of 2'-O-methylation.

One of the primary effects of 2'-O-methylation is the stabilization of RNA structure. researchgate.net The addition of a methyl group to the 2'-hydroxyl of the ribose sugar biases the sugar pucker equilibrium towards the C3′-endo conformation, which is characteristic of canonical A-form RNA duplexes. researchgate.netnih.gov This conformational preference enhances the local and global stability of the RNA molecule, protecting the phosphodiester backbone from cleavage and increasing the RNA's lifetime. researchgate.netnih.gov

A key model system for investigating these effects is the HIV-1 trans-activation response (TAR) element. The TAR element is a flexible RNA structure containing bulges and internal loops, making it an excellent model for studying the impact of modifications on complex RNA conformational dynamics. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy studies on the TAR element have shown that introducing 2'-O-methyl modifications can significantly alter its structural landscape. nih.gov Specifically, the modification preferentially stabilizes alternative, less-populated secondary structures where the modified nucleotide is in a paired state. This stabilization increases both the population and the lifespan of these transient "excited states" by as much as tenfold. nih.gov

The stabilizing influence of 2'-O-methylation is dependent on factors such as the number of modifications and the presence of ions like Mg2+. nih.gov These biophysical studies not only reveal how 2'-O-methylcytidine and similar modifications can fine-tune the biological activities of RNA by modulating their structural ensembles but also establish them as valuable tools for discovering and characterizing alternative RNA conformations. nih.gov

Table 1: Impact of 2'-O-Methylation on RNA Biophysical Properties

| Property | Observation | Method/Model System | Citation |

|---|---|---|---|

| Sugar Pucker Conformation | Biases equilibrium toward the C3′-endo conformation. | General Biophysical Studies | researchgate.netnih.gov |

| RNA Stability | Increases thermodynamic stability and protects against phosphodiester bond cleavage. | General Biophysical Studies | researchgate.netnih.gov |

| Conformational Ensemble | Stabilizes alternative, short-lived "excited state" conformations. | NMR Spectroscopy on HIV-1 TAR | nih.gov |

| Lifetime of States | Increases the lifetime of alternative conformations by up to 10-fold. | NMR Spectroscopy on HIV-1 TAR | nih.gov |

Genetic and Biochemical Analysis in Model Organisms

Genetic and biochemical analyses in various model organisms have been crucial for understanding the distribution, formation, and potential functions of 2'-O-methylated cytidine derivatives. These studies often employ sensitive analytical techniques like high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify these modifications in total RNA extracts. nih.govresearchgate.net

Research has identified and quantified derivatives of 2'-O-methylcytidine in a range of organisms from eukaryotes like Caenorhabditis elegans (nematode), Drosophila melanogaster (fruit fly), and Mus musculus (mouse) to human cells. nih.govnih.gov For instance, a derivative, 2'-O-methyl-5-hydroxymethylcytidine (hm⁵Cm), was discovered as a metabolite of 5-methylcytidine (B43896) (m⁵C) in RNA. nih.govresearchgate.net Quantitative analysis revealed varying levels of this modification across different organisms. Interestingly, organisms with low levels of its precursor, 5-hydroxymethylcytidine (B44077) (hm⁵C), such as C. elegans and D. melanogaster, showed relatively high levels of hm⁵Cm. nih.gov In human cells and mouse brain tissue, the amounts of hm⁵C and hm⁵Cm were found to be comparable. nih.gov

Biochemical studies in human cell lines and mouse models have also shed light on the enzymatic pathways responsible for these modifications. It was demonstrated that the formation of hm⁵Cm is independent of the TET (ten-eleven translocation) family of enzymes, which are known to oxidize m⁵C. nih.gov This finding points to the existence of a distinct enzymatic machinery for 2'-O-methylation in these organisms. nih.gov

Furthermore, analysis of transfer RNA (tRNA) from bovine liver led to the identification of another related compound, 2'-O-methyl-5-formylcytidine (f⁵Cm), at the first "wobble" position of the anticodon in tRNALeu. nih.gov This specific placement suggests a role for the modification in the decoding of leucine (B10760876) codons. nih.gov The presence of f⁵Cm in tRNALeu has also been confirmed in other mammals like rabbits and lambs, indicating a conserved function. nih.gov These findings highlight how biochemical analysis in model systems is essential for uncovering the diverse roles of modified nucleosides in fundamental cellular processes like translation.

Table 2: Detection of 2'-O-Methylcytidine Derivatives in Model Organisms

| Model Organism | Compound Detected | RNA Type | Analytical Method | Key Finding | Citation |

|---|---|---|---|---|---|

| Human Cells (HEK293T) | 2'-O-methyl-5-hydroxymethylcytidine (hm⁵Cm) | Total RNA | LC-MS/HRMS | Formation is TET-independent. | nih.gov |

| Mouse (Mus musculus) | 2'-O-methyl-5-hydroxymethylcytidine (hm⁵Cm) | Total RNA (Brain) | LC-MS/HRMS | Abundance is comparable to its precursor, hm⁵C. | nih.gov |

| Fruit Fly (D. melanogaster) | 2'-O-methyl-5-hydroxymethylcytidine (hm⁵Cm) | Total RNA | LC-MS/HRMS | Relatively high levels detected. | nih.gov |

| Nematode (C. elegans) | 2'-O-methyl-5-hydroxymethylcytidine (hm⁵Cm) | Total RNA | LC-MS/HRMS | Contains 30 ppm hm⁵Cm in total RNA. | nih.gov |

| Bovine (Cattle) | 2'-O-methyl-5-formylcytidine (f⁵Cm) | tRNALeu (Liver) | Chromatography, Mass Spectrometry | Located at the wobble position of the anticodon. | nih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2'-O-methylcytidine 5'-monophosphate in biological samples, and how do their detection limits compare?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λmax ~276 nm) is commonly used, leveraging the compound’s absorbance properties . For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is preferred, achieving detection limits in the nanomolar range. When validating purity, NMR spectroscopy (e.g., H and P NMR) is critical for confirming structural integrity, especially to distinguish between 2'-O-methyl modifications and unmodified cytidine derivatives .

Q. How should researchers design experiments to assess the metabolic stability of this compound in cellular systems?

- Methodological Answer : Use primary human hepatocytes or cell lines expressing nucleoside kinases (e.g., HEK293T). Radiolabel the compound (e.g., C or H) to track its conversion into mono-, di-, and triphosphates via liquid scintillation counting. Include controls with unmodified cytidine analogs (e.g., PSI-6130) to compare phosphorylation efficiency and identify deamination pathways. Intracellular metabolite extraction should be timed at 0, 6, 12, and 24 hours to capture kinetic differences .

Advanced Research Questions

Q. Why does this compound exhibit lower intracellular stability compared to other cytidine analogs, and how can this be mitigated?

- Methodological Answer : The 2'-O-methyl group introduces steric hindrance, reducing substrate recognition by kinases (e.g., deoxycytidine kinase). Additionally, base deamination by cytidine deaminase converts it into uridine derivatives, as observed in hepatocyte studies . To enhance stability, consider:

- Chemical modifications : Replace the 2'-O-methyl group with bulkier substituents (e.g., 2'-fluoro) to resist enzymatic degradation .

- Pro-drug strategies : Mask the phosphate group with lipophilic esters (e.g., SATE or POM) to improve membrane permeability and reduce premature hydrolysis .

Q. How can researchers resolve discrepancies in reported phosphorylation efficiencies of this compound across different experimental models?

- Methodological Answer : Discrepancies often arise from variations in kinase expression (e.g., mitochondrial vs. cytoplasmic kinases) or assay conditions (e.g., ATP concentration). Standardize assays using:

- Kinase activity profiling : Compare recombinant human kinases (e.g., dCK, TK1) in vitro under controlled ATP/Mg levels.

- Cell-type normalization : Quantify kinase mRNA/protein levels (via qRT-PCR or Western blot) to correlate phosphorylation efficiency with enzyme abundance .

Q. What computational approaches are suitable for studying the interaction of this compound with viral polymerases?

- Methodological Answer : Use molecular dynamics (MD) simulations to model the compound’s binding to HCV NS5B or SARS-CoV-2 RdRp active sites. Key steps:

Docking : AutoDock Vina or Schrödinger Glide to predict binding poses.

MD refinement : AMBER or GROMACS for 100-ns simulations to assess stability of the 2'-O-methyl group in the catalytic pocket.

Free energy calculations : MM-PBSA/GBSA to quantify binding affinity differences versus unmodified CTP .

Data Interpretation and Validation

Q. How can researchers validate the specificity of this compound in RNA incorporation assays without interference from endogenous nucleotides?

- Methodological Answer :

- Metabolic labeling : Use P-radiolabeled 2'-O-methylcytidine 5'-triphosphate in in vitro transcription assays. Resolve RNA products via PAGE and autoradiography.

- Mass spectrometry : Employ high-resolution LC-MS to detect exact mass shifts (+14 Da for methyl group) in RNA hydrolysates, distinguishing it from unmodified cytidine .

Q. What are the key considerations for interpreting conflicting data on the antiviral activity of this compound derivatives?

- Methodological Answer : Variations in viral strain susceptibility (e.g., HCV genotype 1b vs. 2a) and cell permeability of phosphorylated metabolites must be addressed. Standardize:

- Viral replication assays : Use luciferase reporter systems in Huh-7 cells for consistent quantification.

- Intracellular triphosphate quantification : Measure 2'-O-methyl-CTP levels via ion-pair LC-MS to correlate with antiviral EC values .

Methodological Resources

- Structural Data : Refer to the crystallographic coordinates of related nucleotides (e.g., PDB ID 4WTA for HCV NS5B) to guide mutagenesis studies .

- Safety Protocols : Follow GHS-compliant guidelines for handling phosphorylated nucleotides, including NIOSH-certified PPE and fume hoods for powder handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.